1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core and a diethylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with ethyl chloroformate to form an intermediate, which is then reacted with diethylamine and quinoline-4-carboxylic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dimethylphenyl)amino]benzoic acid: A non-steroidal anti-inflammatory drug with similar structural features.
N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide: Known for its anesthetic properties.
2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Investigated for its potential therapeutic applications
Uniqueness
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique quinoline core and diethylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c1-5-26(6-2)24(30)19-14-22(29)27(20-13-8-7-12-18(19)20)15-21(28)25-23-16(3)10-9-11-17(23)4/h7-14H,5-6,15H2,1-4H3,(H,25,28) |
InChI Key |
IKQZZKDEAZIYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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